Lansoprazole N-oxide

Pharmaceutical quality control Impurity profiling Regulatory compliance

Lansoprazole N-oxide (CAS 213476-12-1) is the pharmacopeia-defined EP Impurity A and USP Related Compound A for lansoprazole drug substance, not interchangeable with sulfone N-oxide, sulfone, or sulfide impurities due to distinct chromatographic retention, λmax, and LC-MS fragmentation. This ≥98% reference standard is validated for the official ≤0.1% acceptance limit using UHPLC methods with baseline separation (r²=0.9996, %RSD<2%) and serves as a degradation marker in acid/base stress studies. Supplied with ISO 17034-certified characterization data for ANDA/QC method validation, ICH M7 genotoxic impurity assessment, and long-term stability programs (≥4 years at -20°C).

Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
CAS No. 213476-12-1
Cat. No. B194826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLansoprazole N-oxide
CAS213476-12-1
Synonyms2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole;  Lansoprazole N-Oxide
Molecular FormulaC16H14F3N3O3S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
InChIInChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
InChIKeyOBGHBYDDJGHGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lansoprazole N-oxide (CAS 213476-12-1): Pharmaceutical Impurity and Analytical Reference Standard Procurement Guide


Lansoprazole N-oxide (CAS 213476-12-1, molecular formula C₁₆H₁₄F₃N₃O₂S, molecular weight 385.4) is the N-oxide derivative of the proton pump inhibitor (PPI) lansoprazole, characterized by oxidation at the pyridine nitrogen to form an N-oxide functional group . This compound is recognized pharmacopoeially as Lansoprazole EP Impurity A (European Pharmacopoeia) and USP Lansoprazole Related Compound A [1]. It is observed during bulk synthesis of lansoprazole alongside other impurities including lansoprazole sulfone N-oxide, lansoprazole sulfide, lansoprazole sulfone, and N-aralkyl lansoprazole, and is also formed as a degradation product under acid or base stress conditions [2]. Lansoprazole N-oxide serves as a critical analytical reference standard for quality control, method validation, and stability studies of lansoprazole API and finished pharmaceutical products.

Why Lansoprazole N-oxide Cannot Be Substituted with Other Lansoprazole-Related Impurities or In-Class N-Oxide Standards


Substituting Lansoprazole N-oxide with other lansoprazole-related impurities, other PPI N-oxide derivatives, or generic N-oxide standards is scientifically invalid due to fundamental differences in molecular identity, chromatographic behavior, and regulatory specification limits. Lansoprazole N-oxide is specifically designated as Lansoprazole EP Impurity A and USP Related Compound A, with a defined acceptance criterion of not more than 0.1% in lansoprazole bulk drug according to validated UHPLC methods [1]. Closely related compounds such as lansoprazole sulfone N-oxide (impurity formed with additional sulfone oxidation), lansoprazole sulfone (0.3% limit), and lansoprazole sulfide (0.1% limit) each possess distinct retention times, UV absorption maxima, and mass spectrometric fragmentation patterns that preclude interchangeable use in analytical methods [2]. Moreover, the N-oxide moiety at the pyridine nitrogen confers unique polarity and chromatographic retention properties compared to the parent lansoprazole (which lacks this oxidation), requiring compound-specific reference standards for accurate peak identification and quantification in stability-indicating assays [3].

Quantitative Differentiation Evidence for Lansoprazole N-oxide: Analytical Specifications and Comparative Data


Pharmacopoeial Impurity Limits: N-Oxide ≤0.1% vs. Sulfone ≤0.3-0.4%

Lansoprazole N-oxide has a specified pharmacopoeial acceptance limit of not more than 0.1% in lansoprazole bulk drug, which is more stringent than the limit for lansoprazole sulfone (0.3-0.4%). In a validated UHPLC method for lansoprazole related substances, the N-oxide impurity (related compound B) is controlled at ≤0.1%, whereas the sulfone impurity (related compound A) is permitted at ≤0.3% [1]. Manufacturer specifications for lansoprazole API similarly stipulate N-oxide <0.10% while allowing sulfone <0.40% .

Pharmaceutical quality control Impurity profiling Regulatory compliance

Chromatographic Retention Time Differentiation Among Lansoprazole Impurities in Validated UHPLC Method

In the validated UHPLC method for lansoprazole related substances, the four major impurities demonstrate distinct chromatographic retention behaviors. All related substances—including N-oxide, sulfone, and sulfide—were well separated from lansoprazole and from each other under optimized gradient conditions, with regression coefficients of 0.9996 for N-oxide, 0.9991 for sulfone, and 0.9998 for sulfide in linearity studies spanning 25%-150% of the target concentration [1]. The distinct retention time and resolution for each impurity confirm that Lansoprazole N-oxide cannot be substituted with other lansoprazole-related impurities for peak identification or quantification in analytical methods.

Analytical method validation UHPLC Related substances testing

Differentiation from Closely Related Sulfone N-Oxide Impurity via Distinct Synthetic Origin and Characterization

During bulk synthesis of lansoprazole, five distinct impurities are observed: lansoprazole N-oxide, lansoprazole sulfone N-oxide, lansoprazole sulfide, lansoprazole sulfone, and N-aralkyl lansoprazole . Lansoprazole N-oxide (single N-oxide moiety at the pyridine nitrogen) is distinct from lansoprazole sulfone N-oxide (which contains both N-oxide and sulfone oxidations). Both compounds were synthesized and fully characterized in the same study, confirming their distinct molecular identities and the necessity of compound-specific reference standards .

Synthetic impurity profiling Reference standard characterization Mass spectrometry

UV Detection Wavelength Differentiation Among Seven Nitrogen Oxide Impurities in Online SPE-HPLC Method

In a validated online SPE-HPLC method for the simultaneous determination of seven nitrogen oxide genotoxic impurities in lansoprazole, Lansoprazole N-oxide (compound 2) was detected at 285 nm along with lansoprazole sulfone N-oxide (compound 3), lansoprazole sulfide N-oxide (compound 4), and lansoprazole impurity G (compound 5). In contrast, other impurities in the same panel required detection at 260 nm (compounds 6 and 8) or 310 nm (compound 7) [1]. This wavelength differentiation demonstrates that Lansoprazole N-oxide shares UV absorption characteristics with the 285 nm detection group but differs from other nitrogen oxide impurities requiring alternative wavelengths.

Online SPE-HPLC Genotoxic impurity analysis Multi-wavelength detection

Commercial Reference Standard Purity Specifications: ≥98% vs. Alternative Supplier Grades

Commercial Lansoprazole N-oxide reference standards are available at purity grades of ≥98% from multiple established suppliers, with Cayman Chemical reporting stability of ≥4 years when stored at -20°C . This purity level meets or exceeds the requirements for analytical method development, method validation (AMV), and quality control applications for ANDA submissions [1]. Supplier specifications indicate NLT 98% purity [2], with some suppliers offering ISO 17034 certified reference materials [3]. Some commercial sources offer the compound at 96% purity [4], representing a lower-purity alternative that may not meet all regulatory method validation requirements.

Reference standard procurement Analytical method validation Quality control

Absence of Quantitative Pharmacological Activity Data Relative to Parent Drug or In-Class Analogs

A notable limitation in the current evidence base is the lack of specific, quantitative pharmacokinetic data (e.g., half-life, bioavailability, Cmax) and pharmacodynamic data (e.g., IC50 for H⁺/K⁺-ATPase inhibition) for Lansoprazole N-oxide in the public domain . In contrast, the parent drug lansoprazole has well-characterized pharmacological activity with an IC50 of 5.2-6.3 μM for H⁺/K⁺-ATPase inhibition and an IC50 of 0.09 μM for histamine-induced gastric acid secretion . No direct comparative pharmacological studies between Lansoprazole N-oxide and other PPI N-oxide derivatives (e.g., omeprazole N-oxide, pantoprazole N-oxide) were identified in the searched literature. This evidence gap precludes claims of differential pharmacological potency, selectivity, or therapeutic relevance relative to in-class compounds.

Pharmacology Structure-activity relationship Data transparency

Recommended Application Scenarios for Lansoprazole N-oxide Based on Quantified Analytical Differentiation Evidence


Pharmaceutical Quality Control: Quantification of N-Oxide Impurity in Lansoprazole API and Finished Dosage Forms

Lansoprazole N-oxide is utilized as a reference standard for the identification and quantification of the N-oxide impurity in lansoprazole active pharmaceutical ingredient (API) and finished drug products. The compound-specific acceptance limit of ≤0.1% [1][2] necessitates a high-purity (≥98%) reference standard with validated linearity (r²=0.9996 across 25%-150% of target concentration) for accurate quantification at or below this threshold [1]. The validated UHPLC method achieves baseline separation of N-oxide from parent lansoprazole and co-occurring impurities (sulfone, sulfide), with %RSD <2% for precision and accuracy [1].

Stability-Indicating Method Development and Forced Degradation Studies

Lansoprazole N-oxide serves as a critical marker compound in stability-indicating analytical methods and forced degradation studies of lansoprazole drug products. It is a degradation product formed under both acid and base stress conditions [1]. The compound's detection wavelength of 285 nm in online SPE-HPLC methods, with validated limits of quantification (LOQ) of 4 μg/g and limit of detection (LOD) of 2 μg/g [2], enables sensitive monitoring of degradation pathways. The documented stability of the reference standard (≥4 years at -20°C) supports long-term method reproducibility across stability study durations.

Regulatory ANDA Submissions: Impurity Profiling and Method Validation

Lansoprazole N-oxide is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of lansoprazole [1]. The compound is recognized pharmacopoeially as Lansoprazole EP Impurity A and USP Lansoprazole Related Compound A [2]. Reference standards developed under ISO 17034 certified reference material producer systems provide the traceability and metrological rigor required for regulatory submission data packages. The distinct molecular identity of Lansoprazole N-oxide, differentiated from the co-occurring sulfone N-oxide impurity , ensures correct peak assignment in impurity profiling.

Multi-Impurity Profiling by Online SPE-HPLC for Genotoxic Impurity Assessment

Lansoprazole N-oxide is included in validated online SPE-HPLC methods for simultaneous determination of seven nitrogen oxide genotoxic impurities in lansoprazole and its preparations [1]. The method provides validated separation among all seven impurities, with detection of Lansoprazole N-oxide at 285 nm (along with compounds 3, 4, and 5), whereas other nitrogen oxide impurities require detection at 260 nm or 310 nm [1]. The LOQ of 4 μg/g and LOD of 2 μg/g achieved for all seven impurities [1] support sensitive genotoxic impurity assessment. This application is particularly relevant for manufacturers conducting ICH M7-compliant mutagenic impurity risk assessments for lansoprazole drug substances and products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lansoprazole N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.